Product packaging for 2,4-Dichlorostyrene(Cat. No.:CAS No. 2123-27-5)

2,4-Dichlorostyrene

Cat. No.: B1605465
CAS No.: 2123-27-5
M. Wt: 173.04 g/mol
InChI Key: OMNYXCUDBQKCMU-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Styrene (B11656) Derivatives

Halogenated styrene derivatives, including 2,4-dichlorostyrene, are of considerable interest in polymer science and materials research. The incorporation of halogen atoms into the styrene backbone can significantly alter the properties of the resulting polymers, such as poly(halogenated styrene). googleapis.com These modifications can lead to materials with enhanced thermal stability, flame retardancy, chemical resistance, and specific electrical properties. smolecule.com For instance, the halogenated structure of dichlorostyrene (B3053091) derivatives makes them suitable for use as additives in fire-retardant polymers and as curing agents for composites, improving their performance in high-temperature applications.

The field of halogenated styrenic copolymers is an active area of research, with studies focusing on their synthesis and post-modification to create well-defined polymer architectures. rsc.orgrsc.org The ability to precisely control the composition and structure of these copolymers allows for the tailoring of material properties to meet the demands of various applications, from elastomers with tunable viscoelastic properties to materials for electronic devices. smolecule.comrsc.org The global market for styrene is substantial, and the development of novel substituted polystyrene derivatives, including halogenated versions, is driven by the continuous demand for high-performance plastics. in-part.comstraitsresearch.com

Research into halogenated p-hydroxy styrene derivatives has also opened new avenues for creating polymers with potential applications as flame-retardant materials and in the electronics industry. in-part.com The development of new synthetic routes, including biocatalytic methods, to produce these functionalized styrenes highlights the ongoing innovation in this field. in-part.com

Historical Perspectives on this compound Research and Development

The systematic investigation of dichlorostyrene isomers, including this compound, has its roots in the mid-20th century. Early research focused on the preparation and polymerization of the six nuclear isomeric dichlorostyrenes, laying the fundamental groundwork for understanding how the position of the chlorine atoms influences the chemical and physical properties of these compounds. smolecule.comacs.org

One of the classical methods for synthesizing dichlorostyrenes, including the 2,4-isomer, involved the dehydration of the corresponding dichlorophenylmethylcarbinols. smolecule.comorgsyn.org These early synthetic efforts, while sometimes resulting in modest yields, were crucial in making these monomers available for further study. smolecule.comorgsyn.org For example, a reported yield for this compound via this dehydration method was 33%. orgsyn.org

Later advancements in synthetic methodology explored palladium-catalyzed reactions of chlorobenzenes with ethylene (B1197577) to produce chlorostyrenes, offering an alternative and potentially more efficient route. google.com Over the years, research has continued to refine the synthesis and characterization of these compounds. Copolymerization studies involving dichlorostyrene and other monomers, such as methyl acrylate (B77674) and 2-vinylpyridine (B74390), have also been conducted to explore the properties of the resulting terpolymers in solution. capes.gov.br

Current Research Landscape and Emerging Scientific Challenges

The current research landscape for this compound and other halogenated styrenes is characterized by a focus on creating functional materials with precisely controlled properties. rsc.orgrsc.org This includes the development of advanced polymerization techniques, such as controlled radical polymerization and the use of specialized catalysts like half-titanocenes, to synthesize well-defined polymers. rsc.orgacs.org

A significant area of contemporary research involves the functionalization of styrenes to introduce new chemical groups and create novel polymer building blocks. researchgate.net This includes exploring new reaction pathways beyond traditional C=C double bond activation, such as C-C bond cleavage, to develop innovative synthetic strategies. researchgate.net The use of this compound as a monomer in free-radical polymerization continues to be relevant, for instance, in its use as a polymerization terminator in certain processes. google.com

Emerging challenges in this field include the development of more sustainable and environmentally friendly synthetic methods. in-part.cominfinitymarketresearch.com There is a growing interest in bio-based functional styrene monomers and greener reaction conditions. acs.orgacs.org Additionally, the development of catalysts that are highly efficient and recyclable is an ongoing pursuit. acs.org For example, manganese dioxide nanoparticles immobilized on modified poly(this compound) microspheres have been investigated as a highly efficient and recyclable catalyst for certain reactions. acs.org Researchers are also exploring the synthesis of complex molecules and heterocycles using this compound derivatives as starting materials. researchgate.netbibliotekanauki.plicm.edu.pl

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆Cl₂ nih.gov
Molecular Weight 173.04 g/mol nih.gov
Appearance Colorless to pale yellow liquid solubilityofthings.comontosight.ai
Boiling Point 202-205 °C ontosight.ai
Melting Point -27 °C (246.15 K) solubilityofthings.com
Density 1.236 g/cm³ solubilityofthings.com
Solubility Insoluble in water; soluble in organic solvents like ethanol, benzene (B151609), and acetone. solubilityofthings.comontosight.ai
IUPAC Name 2,4-dichloro-1-ethenylbenzene nih.gov
CAS Number 2123-27-5 nih.gov

Reported Yields for Synthesis of Dichlorostyrene Isomers

Dichlorostyrene IsomerSynthetic MethodReported Yield (%)Source
2,3-Dichlorostyrene Dehydration of dichlorophenylmethylcarbinol44 orgsyn.org
This compound Dehydration of dichlorophenylmethylcarbinol33 orgsyn.org
2,6-Dichlorostyrene (B1197034) Dehydration of 2,6-dichlorophenylmethylcarbinol31.5 smolecule.com
3,4-Dichlorostyrene (B1582808) Dehydration of dichlorophenylmethylcarbinol63.5 orgsyn.org
3,5-Dichlorostyrene Dehydration of dichlorophenylmethylcarbinol43.5 orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2 B1605465 2,4-Dichlorostyrene CAS No. 2123-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-1-ethenylbenzene
Source PubChem
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InChI

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYXCUDBQKCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175474
Record name 2,4-Dichlorostyrene
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Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2123-27-5
Record name 2,4-Dichloro-1-ethenylbenzene
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Record name 2,4-Dichlorostyrene
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Record name 2,4-Dichlorostyrene
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Record name 2,4-dichlorostyrene
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Synthetic Methodologies for 2,4 Dichlorostyrene and Its Derivatives

Advanced Synthetic Routes to 2,4-Dichlorostyrene

The synthesis of this compound, a valuable monomer for specialty polymers and an intermediate in organic synthesis, has been approached through various chemical strategies. ontosight.aisolubilityofthings.com Traditional methods often involve the dehydration of the corresponding dichlorophenylmethylcarbinol. A common laboratory-scale preparation involves the dehydration of 2,4-dichlorophenylmethylcarbinol, which can yield this compound. orgsyn.org

Industrial production has also utilized the chlorination of styrene (B11656) under controlled conditions to produce dichlorostyrene (B3053091) isomers. Another established route is the dehydrochlorination of dichlorophenylethylene derivatives.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective pathways to this compound. Palladium-catalyzed cross-coupling reactions are a significant approach, utilizing chlorobenzenes as starting materials. One patented process describes the selective preparation of mono-, di-, or trichlorostyrenes by reacting a corresponding chlorobenzene (B131634) with ethylene (B1197577) in the presence of a palladium salt of a fatty acid or a mixture thereof with an alkali salt of a fatty acid. google.com This method allows for the production of 3,4-dichlorostyrene (B1582808) from o-dichlorobenzene. google.com

Another catalytic method involves the deoxygenation of chlorophenyl methyl ketones over silica (B1680970) gel catalysts. google.com This process is particularly advantageous as it avoids the catalyst poisoning issues encountered in traditional hydrogenation methods for converting chloroacetophenones to chlorostyrenes. google.com

The table below summarizes a selection of catalytic methods for the synthesis of dichlorostyrenes.

Catalyst SystemReactantsProductYieldReference
Palladium monochloroacetic acid / Potassium acetate (B1210297) on active carbono-dichlorobenzene, ethylene, oxygen3,4-dichlorostyrene50% (based on palladium) google.com
Silica gel2,5-dichlorophenyl methyl ketone, isopropanol2,5-dichlorostyrene (B75448)31% google.com

Green Chemistry Principles in Synthetic Design for this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of active research, focusing on atom economy, use of safer solvents, and development of recyclable catalysts. While specific green synthesis routes for this compound are not extensively detailed in the provided search results, related research points towards the development of more environmentally benign methodologies.

Furthermore, the development of catalyst systems based on earth-abundant and less toxic metals, like the zinc composite used for N-alkylation and other reactions, aligns with green chemistry goals. researchgate.net These catalysts operate under greener conditions, such as in water and under base-free conditions, and can be recycled multiple times. researchgate.net The exploration of such catalytic systems for the synthesis of this compound could provide more sustainable production routes.

Synthesis of Chemically Modified this compound Derivatives

The chemical modification of this compound opens avenues to a wide range of derivatives with tailored properties for various applications. These modifications can be targeted at either the vinyl group or the aromatic ring.

Routes to Specialty Monomers and Intermediates

This compound serves as a precursor for creating specialty monomers used in the production of polymers with enhanced properties. smolecule.com The presence of the vinyl group allows for polymerization and copolymerization, while the chlorine atoms provide sites for further functionalization. solubilityofthings.com For example, poly(this compound) microspheres have been synthesized and subsequently modified to create catalyst supports. researchgate.netrsc.org

The synthesis of various substituted styrenes from arylmethylcarbinols has been documented, providing a general route to a range of specialty monomers. orgsyn.org This method, involving dehydration, has been used to prepare several dichlorostyrene isomers. orgsyn.org

Functionalization Strategies on the Styrene Moiety

The vinyl group of this compound is a key site for functionalization. It readily participates in addition reactions, making it a versatile handle for introducing new functional groups. solubilityofthings.com One example is the alkoxyhalogenation of the double bond. The reaction of this compound with allyl alcohol and N-bromosuccinimide in the presence of clinoptilolite yields the corresponding unsaturated β-halo ether with high yield. researchgate.net

The table below details the results of an alkoxyhalogenation reaction on this compound. researchgate.net

ReactantsProductYield
This compound, allyl alcohol, N-bromosuccinimide1-(2-Allyloxy-2-bromoethyl)-2,4-dichlorobenzene68.7%

The chlorine substituents on the aromatic ring can also be replaced through nucleophilic substitution, allowing for further functionalization of the aromatic system.

Reactivity and Reaction Mechanisms of 2,4 Dichlorostyrene

Fundamental Reactivity Studies of the Vinyl Group in 2,4-Dichlorostyrene

The vinyl group (-CH=CH₂) is an electron-rich center, making it susceptible to attack by electrophiles and a prime site for addition reactions and polymerization.

Addition Reactions and Reaction Kinetics

The vinyl group of this compound exhibits reactivity typical of alkenes, readily undergoing addition reactions. smolecule.com One of the most significant reactions is polymerization. Under the influence of initiators, this compound can undergo free-radical polymerization to form poly(this compound). sci-hub.seacs.org This process involves initiation, propagation, and termination steps, characteristic of chain-growth polymerization. uomustansiriyah.edu.iq Studies on the copolymerization of chlorinated styrenes, including isomers like 2,6-dichlorostyrene (B1197034), with monomers such as maleic anhydride (B1165640) have been conducted to determine monomer reactivity ratios and explore the properties of the resulting copolymers. researchgate.netresearchgate.net These studies indicate that the kinetics and composition of the resulting polymer are influenced by the specific substitution pattern on the styrene (B11656) ring.

Another fundamental addition reaction is halogenation. The reaction of this compound with bromine (Br₂), for example, would proceed via an electrophilic addition mechanism. byjus.com This typically involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield a vicinal dibromide. The kinetics of such reactions with various substituted styrenes have been studied, revealing that electron-withdrawing groups on the aromatic ring, like the chlorine atoms in this compound, generally decrease the rate of electrophilic addition compared to unsubstituted styrene by destabilizing the carbocation-like character of the intermediate. libretexts.orgcdnsciencepub.com

Alkoxyhalogenation Reactions

Alkoxyhalogenation represents a specific class of electrophilic addition where an alkoxy group and a halogen add across the double bond. Research has demonstrated the successful alkoxyhalogenation of this compound using unsaturated alcohols like allyl alcohol or propargyl alcohol in the presence of a halogen source such as N-bromosuccinimide (NBS) or crystalline iodine. researchgate.net NBS is a common reagent used to provide a low, constant concentration of Br₂, which is particularly useful for selective bromination. aklectures.comspectrumchemical.com These reactions can be facilitated by catalysts like clinoptilolite and result in the formation of the corresponding unsaturated β-halo ethers in high yields. researchgate.net

The reaction between this compound, allyl alcohol, and N-bromosuccinimide yields 1-(2-bromo-1-(allyloxy)ethyl)-2,4-dichlorobenzene. researchgate.net This proceeds through the initial electrophilic attack of a bromine species on the vinyl group's double bond, forming a cyclic bromonium ion. The subsequent nucleophilic attack by the oxygen atom of allyl alcohol at the more substituted carbon atom leads to the final product. researchgate.net

Alkoxyhalogenation Reactions of this compound researchgate.net
AlcoholHalogen SourceProductYield
Allyl AlcoholN-Bromosuccinimide (NBS)1-(2-Bromo-1-(allyloxy)ethyl)-2,4-dichlorobenzene66.8%
Allyl AlcoholIodine (I₂)2,4-Dichloro-1-(1-(allyloxy)-2-iodoethyl)benzeneData not specified
Propargyl AlcoholN-Bromosuccinimide (NBS)1-(2-Bromo-1-(prop-2-yn-1-yloxy)ethyl)-2,4-dichlorobenzeneData not specified
Propargyl AlcoholIodine (I₂)2,4-Dichloro-1-(2-iodo-1-(prop-2-yn-1-yloxy)ethyl)benzeneData not specified

Electrophilic and Nucleophilic Substitution Reactions on the Dichlorobenzene Ring

The dichlorobenzene ring of this compound can also participate in substitution reactions, though its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic substitution, such as nitration or further halogenation. The directing effects of the substituents determine the position of the incoming electrophile. Both chlorine atoms are ortho-, para-directing but deactivating groups due to their inductive electron withdrawal and resonance electron donation. The vinyl group is also an ortho-, para-director and is generally considered an activating group. The combined effect of these groups makes predicting the exact regioselectivity complex. For electrophilic attack, the most likely positions would be C5 (ortho to the vinyl group and meta to both chlorines) and C6 (ortho to the C2-chlorine and meta to the vinyl group). Studies on the nitration of similar deactivated benzenes show that regioselectivity is a fine balance of electronic and steric factors. rsc.orgmasterorganicchemistry.comyoutube.com For instance, the nitration of m-dichlorobenzene with mixed acid primarily yields 1,3-dichloro-4-nitrobenzene, suggesting that the position between the two chlorine atoms is sterically hindered and the position para to one chlorine and ortho to the other is favored. google.com However, studies on the nitration of styrenes often show that reaction at the alkene group can be a significant competing pathway. rsc.org

Nucleophilic Aromatic Substitution (NAS): The replacement of the chlorine atoms on the ring via nucleophilic aromatic substitution is also possible, particularly under forcing conditions or if the ring is sufficiently activated by strong electron-withdrawing groups. For NAS to occur, the aromatic ring must be electron-poor, and a strong nucleophile is required. mdpi.comnih.gov The presence of the two chlorine atoms makes the ring more susceptible to nucleophilic attack than benzene (B151609) itself. In principle, a strong nucleophile could replace one or both chlorine atoms, although this typically requires harsh conditions (high temperature and pressure) unless additional activating groups are present.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the functionalization of this compound, enabling transformations that are otherwise difficult. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis in this compound Reactions

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for cross-coupling reactions. libretexts.org Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are prominent examples. numberanalytics.comwikipedia.orgfishersci.es

The Heck reaction, for instance, couples the aryl halide component of this compound with an alkene in the presence of a palladium catalyst and a base. numberanalytics.comorganic-chemistry.org The catalytic cycle typically involves oxidative addition of the C-Cl bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and regenerate the catalyst. libretexts.org

The Suzuki reaction couples the halide with an organoboron compound, also via a palladium catalyst. wikipedia.orgfishersci.eslibretexts.org While a specific application for the Suzuki coupling of this compound was not detailed in the provided search results, it is a plausible transformation given the compound's structure. These reactions are typically catalyzed by soluble palladium complexes with phosphine (B1218219) ligands. libretexts.org

Examples of Homogeneous Catalytic Reactions
Reaction TypeReactantsCatalyst System (Example)Product Type
Heck ReactionThis compound + AlkenePd(OAc)₂ / Phosphine Ligand + BaseSubstituted Styrene
Suzuki CouplingThis compound + Boronic AcidPd(PPh₃)₄ + BaseBiaryl or Substituted Styrene

Heterogeneous Catalysis for this compound Functionalization

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and recyclability. ias.ac.in An innovative application involving this compound is its use as a monomer to create a polymer support for a catalyst.

Specifically, manganese dioxide nanoparticles have been immobilized on the surface of modified poly(this compound) microspheres. acs.orgrsc.org This hybrid material serves as a highly efficient and recyclable heterogeneous catalyst for "borrowing hydrogen" reactions, such as the direct alkylation of primary alcohols with ketones. sci-hub.sersc.org The polymer support, derived from this compound, provides a stable and robust matrix for the catalytically active manganese nanoparticles. acs.org This catalytic system is noted for its stability and can be recycled multiple times with high reactivity retained. rsc.org

The broader field of heterogeneous catalysis has also seen the development of supported palladium catalysts (e.g., on silica (B1680970), ceria, or polymers) for Heck reactions, which offer an alternative to homogeneous systems by simplifying catalyst recovery and minimizing product contamination. ias.ac.in

Design and Application of Poly(this compound)-Supported Catalysts

The use of polymers as supports for catalytic systems is a significant strategy in heterogeneous catalysis, offering advantages like enhanced reusability, improved stability, and ease of separation from the reaction mixture. researchgate.net Poly(this compound) has been effectively utilized as a robust support material for creating highly efficient and recyclable catalysts.

A notable application involves the fabrication of manganese dioxide nanoparticles immobilized on the surface of modified poly(this compound) microspheres. researchgate.netrsc.org This process creates a multifunctional hybrid material that serves as a heterogeneous catalyst. researchgate.net The resulting catalyst system was characterized using various analytical techniques, as detailed in the table below.

Analytical TechniqueInformation ObtainedReference
Scanning Electron Microscopy (SEM)Surface morphology of the microspheres. researchgate.netrsc.org
Transmission Electron Microscopy (TEM)Visualization of immobilized nanoparticles. researchgate.netrsc.org
Energy Dispersive X-ray (EDX) SpectroscopyElemental composition of the hybrid material. researchgate.netrsc.org
X-ray Powder Diffraction (XRD)Crystalline structure of the catalyst. researchgate.netrsc.org
X-ray Photoelectron Spectrometry (XPS)Surface chemical states and composition. researchgate.netrsc.org

This manganese-based catalyst supported on poly(this compound) has demonstrated excellent reactivity and stability in "borrowing hydrogen" reactions. rsc.orgsci-hub.se Specifically, it is highly effective for the direct alkylation of primary alcohols with ketones. researchgate.netrsc.org A key advantage of this system is its recyclability; the catalyst can be recovered and reused for multiple cycles without a significant loss of reactivity, providing a practical and atom-economical method for C-C bond formation. researchgate.netrsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing new catalysts. google.com Mechanistic investigations for the manganese dioxide nanoparticles supported on poly(this compound) confirm that the transformations proceed via a "borrowing hydrogen" pathway. rsc.org

The general mechanism for a borrowing hydrogen reaction involves three key stages:

Dehydrogenation: The alcohol substrate is first oxidized by the manganese catalyst to form a reactive carbonyl intermediate (an aldehyde or ketone), releasing hydrogen which is temporarily held by the catalyst.

Condensation: The in-situ generated carbonyl compound reacts with a nucleophile (in this case, the enolate of the ketone).

Hydrogenation: The catalyst then releases the "borrowed" hydrogen to reduce the condensed intermediate, yielding the final alkylated product and regenerating the catalyst for the next cycle.

Detailed mechanistic studies often employ techniques such as kinetic analysis, spectroscopic monitoring of reaction progress, and deuterium (B1214612) labeling experiments to elucidate the elementary steps of the catalytic cycle and identify catalyst resting states or deactivation pathways. scripps.eduprinceton.edu For the MnO₂/poly(this compound) system, investigations were conducted to better understand the catalyst's behavior and the specifics of the transformation, confirming its role in facilitating this elegant and efficient reaction cascade. rsc.org

Radical-Mediated Reactions of this compound

The vinyl group of this compound makes it susceptible to radical-mediated reactions. These reactions are typically initiated by the formation of a highly reactive radical species that attacks the electron-rich double bond. rsc.org Such processes can be triggered by radical initiators or through electron transfer processes. rsc.orgresearchgate.net

Cycloaddition Reactions Involving Radical Cations

Cycloaddition reactions provide a powerful method for constructing cyclic molecules. nii.ac.jp While thermal Diels-Alder reactions are common, radical cation cycloadditions offer a complementary approach, particularly for combining two electron-rich reactants, which is unfavorable under thermal conditions. nii.ac.jpnih.gov This type of reaction is initiated by the one-electron oxidation of an alkene to its corresponding radical cation. nii.ac.jp

Styrene derivatives can participate in such cycloadditions. Research into redox-potential-controlled intermolecular [2+2] cycloadditions has shown that styrenes can be oxidized to form radical cations that then undergo cycloaddition. oup.com However, in the case of dichlorostyrene (B3053091), it was noted that the subsequent [2+2] cycloaddition between the dichlorostyrene radical cation and a neutral styrene molecule may be hindered by steric effects. oup.com This suggests that while the initial radical cation can be formed, its subsequent reactivity is sensitive to steric hindrance from the chlorine substituents.

The general pathways for these reactions are summarized below:

Cycloaddition TypeGeneral MechanismApplicability to this compound
Radical Cation [4+2] CycloadditionOne-electron oxidation of a dienophile (e.g., styrene derivative) to a radical cation, which then reacts with a diene. nii.ac.jpPlausible, as it is an electron-rich alkene, though specific studies are needed.
Radical Cation [2+2] CycloadditionOne-electron oxidation of a styrene derivative to a radical cation, which dimerizes with a neutral styrene molecule via a stepwise mechanism. oup.comFormation of the radical cation is possible, but the cycloaddition step may be sterically hindered. oup.com

Electron Transfer Processes

The formation of radical cations, which are key intermediates in the aforementioned cycloadditions, is achieved through single-electron transfer (SET) processes. chimia.chnumberanalytics.com In a SET reaction, a single electron is transferred from a donor to an acceptor, generating a radical ion pair. numberanalytics.com For styrenes, this typically involves the removal of an electron from the π-system to form a radical cation. chimia.ch

This electron transfer can be initiated in several ways, including through the use of visible-light photoredox catalysts or strong chemical oxidants. nii.ac.jpuni-mainz.de The mechanism is generally considered an outer-sphere electron transfer, where the electron moves between the substrate and the oxidant without the formation of a covalent bond or a bridging ligand. davuniversity.org The feasibility of this process depends on the oxidation potential of the substrate. oup.com For a dichlorostyrene isomer, the oxidation potential has been measured at +1.40 V vs. SCE, indicating that a sufficiently strong oxidant is required to initiate the electron transfer. oup.com Once formed, the radical cation possesses significantly altered reactivity compared to its neutral, closed-shell parent molecule, enabling it to participate in reactions that are otherwise inaccessible. chimia.ch

Polymerization and Copolymerization of 2,4 Dichlorostyrene

Homopolymerization Kinetics and Mechanisms of 2,4-Dichlorostyrene

Homopolymerization refers to the process where molecules of a single monomer, in this case, this compound, link together to form a polymer. The study of its kinetics and mechanisms reveals how fast this process occurs and the step-by-step chemical reactions involved.

Free-radical polymerization is a common method for synthesizing polymers and involves three key stages: initiation, propagation, and termination. fujifilm.com In this process, an initiator (like a peroxide or an azo compound) is used to generate highly reactive free radicals. fujifilm.com These radicals then react with this compound monomers to start the polymer chain growth. fujifilm.com

Initiation: An initiator molecule decomposes to form primary radicals, which then react with a monomer molecule to create a chain-initiating radical. fujifilm.com

Propagation: The chain-initiating radical rapidly adds to other monomer molecules, growing the polymer chain. fujifilm.com

Termination: The growth of a polymer chain is stopped, typically through the combination of two growing chains or by disproportionation, where a hydrogen atom is transferred from one chain to another. fujifilm.com

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule (like a solvent, monomer, or a chain transfer agent), which can affect the molecular weight of the resulting polymer. fiveable.me

Conventional free-radical polymerization produces polymers with a wide range of molecular weights. nih.gov To overcome this, controlled/living radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. sigmaaldrich.com This control is achieved by reversibly deactivating the growing polymer chains, maintaining a low concentration of active radicals and minimizing termination reactions. sigmaaldrich.comresearchgate.net

Three major CRP techniques are:

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the polymer chains through the transfer of a halogen atom. sigmaaldrich.comsigmaaldrich.com This allows for controlled growth of the polymer chains. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thioester compound, to control the polymerization. sigmaaldrich.com The growing radical chain adds to the RAFT agent, and through a series of fragmentation and re-addition steps, the radical character is transferred, allowing for controlled chain growth. fujifilm.com

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, creating a dormant species. sigmaaldrich.com This equilibrium between active and dormant chains allows for the controlled synthesis of polymers. sigmaaldrich.com

These CRP methods are versatile and can be applied to a wide range of vinyl monomers, enabling the design of advanced materials for various applications. sigmaaldrich.com

Free-Radical Polymerization Studies

Copolymerization Phenomena of this compound

Copolymerization involves the polymerization of two or more different types of monomers. The incorporation of this compound with other monomers can lead to copolymers with tailored properties, such as improved thermal stability and chemical resistance.

This compound can be copolymerized with a variety of other monomers. For instance, studies have been conducted on the copolymerization of dichlorostyrene (B3053091) isomers with butadiene in emulsion polymerization systems. scispace.com Research has also explored the copolymerization of chlorinated styrenes, including dichlorostyrene, with maleic anhydride (B1165640). researchgate.nettandfonline.com

In some copolymerization reactions, the monomers arrange themselves in a regularly alternating sequence along the polymer chain. This phenomenon is known as alternating copolymerization. researchgate.net This behavior is often observed when one monomer is electron-donating and the other is electron-accepting. cmu.edu

A key mechanism proposed for alternating copolymerization involves the formation of a charge-transfer complex (CTC) between the electron-donor and electron-acceptor monomers. researchgate.nettandfonline.com This complex may then participate in the polymerization as a single unit, leading to an alternating structure. tandfonline.com For example, the copolymerization of chlorinated styrenes with maleic anhydride has been shown to produce alternating copolymers, with evidence suggesting the formation of a CTC between the comonomers. researchgate.nettandfonline.com The initial rate of such copolymerizations often reaches a maximum when the monomers are in an equimolar ratio in the feed. researchgate.nettandfonline.com

The kinetics of these reactions can be complex, with the rate sometimes shifting depending on the total monomer concentration. cmu.edu

The tendency of two monomers to copolymerize is described by their reactivity ratios, r₁ and r₂. tulane.edu These ratios are the rate constants for a growing polymer chain ending in one monomer adding another molecule of the same monomer versus adding a molecule of the other monomer. nist.gov

If r₁ > 1, the growing chain preferentially adds its own type of monomer. tulane.edu

If r₁ < 1, it preferentially adds the other monomer. tulane.edu

If r₁ = r₂ = 1, the monomers are incorporated randomly at the same rate as in the feed. tulane.edu

If r₁ and r₂ are both close to 0, an alternating copolymer is formed. tulane.edu

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict reactivity ratios. It assigns a Q value (related to resonance stabilization) and an e value (related to polarity) to each monomer. kpi.uacdnsciencepub.com For 2,5-dichlorostyrene (B75448), a related isomer, the Q-e values have been reported as Q=1.53 and e=0.38. kpi.ua These values help in predicting its copolymerization behavior with other monomers. kpi.ua

The reactivity ratios determine the monomer sequence distribution in the resulting copolymer chain, which in turn influences the macroscopic properties of the material. tulane.educaltech.edu

Interactive Data Table: Alfrey-Price Q-e Values for Selected Monomers

This table provides the Q (reactivity) and e (polarity) parameters for various monomers, which are used to predict their behavior in copolymerization.

MonomerQ Valuee Value
Styrene (B11656)1.00-0.80
Methyl Methacrylate (B99206)0.780.40
Acrylonitrile0.481.23
1,3-Butadiene1.31-0.50
Vinyl Acetate (B1210297)0.026-0.88
2,5-Dichlorostyrene 1.53 0.38
Methyl Acrylate (B77674)0.450.64
Vinyl Chloride0.0560.16
Data sourced from multiple literature values. kpi.ua

Copolymerization with Various Monomers

Influence of Reaction Conditions on Copolymer Composition

The final composition of copolymers derived from this compound is highly dependent on the specific reaction conditions employed during polymerization. Key factors include the monomer feed ratio, reaction temperature, and the nature of the initiator and solvent.

Detailed research findings indicate that the relative concentrations of this compound and its comonomer(s) in the initial reaction mixture are a primary determinant of the final copolymer composition. open.edu The relationship is defined by monomer reactivity ratios (r1 and r2), which quantify the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. open.educaltech.edu These ratios can be determined experimentally using methods such as the Kelen-Tüdös method. researchgate.netresearchgate.net

For instance, in the free-radical copolymerization of chlorinated styrenes with electron-accepting monomers like maleic anhydride, the formation of charge-transfer complexes (CTCs) between the electron-donating styrene derivative and the acceptor monomer can occur. researchgate.netresearchgate.net This interaction can lead to a strong tendency toward alternation in the copolymer chain, particularly when the comonomers are present in equimolar ratios in the feed. researchgate.netresearchgate.net In such systems, the initial rate of copolymerization often reaches its maximum at an equimolar feed ratio. researchgate.netresearchgate.net

Copolymerization studies involving dichlorostyrene, methyl acrylate, and 2-vinylpyridine (B74390) have been conducted to determine these reactivity ratios, allowing for the prediction of terpolymer compositions based on the kinetic data. capes.gov.br The deviation of the copolymer composition from the monomer feed composition is a direct consequence of the differing reactivity ratios of the monomers involved. open.edu

Table 1: Influence of Monomer Feed Ratio on Copolymer Composition (Conceptual) This table illustrates the conceptual relationship between monomer reactivity ratios (r) and the resulting copolymer composition based on the initial monomer feed.

Monomer 1 (M1)Monomer 2 (M2)Reactivity RatiosMonomer Feed Ratio (M1/M2)Resulting Copolymer Microstructure
This compoundStyrener1 ≈ 1, r2 ≈ 1AnyIdeal / Random
This compoundMaleic Anhydrider1 ≈ 0, r2 ≈ 0~1Alternating
This compoundVinyl Acetater1 > 1, r2 < 1High M1Blocky (long sequences of M1)

Advanced Copolymer Architectures (e.g., Block, Graft Copolymers)

Beyond simple random or alternating copolymers, this compound can be incorporated into more complex and well-defined polymer architectures, such as block and graft copolymers. These advanced structures are synthesized to achieve specific combinations of properties not attainable with simple copolymers.

Graft Copolymers: The synthesis of graft copolymers involving this compound has been documented. google.comgoogleapis.com One established method involves the graft copolymerization of a monovinyl aromatic compound, such as this compound, onto a stereospecific rubbery backbone like polybutadiene. google.com This "grafting-from" approach creates a structure where poly(this compound) chains are covalently bonded as side chains to the main rubbery polymer chain. Such materials can combine the properties of both constituent polymers.

Block Copolymers: this compound is also a suitable monomer for inclusion in block copolymer structures. epo.org These polymers consist of long, continuous sequences (blocks) of different monomer units. Synthesis is often achieved through controlled/living polymerization techniques, such as living anionic polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comsigmaaldrich.com These methods allow for the sequential addition of different monomers to create well-defined block structures like A-B diblock or A-B-A triblock copolymers. mdpi.com While specific examples detailing this compound in living polymerization are not prevalent, the monomer's structure is amenable to such advanced techniques, which are used for other styrene derivatives. mdpi.comsigmaaldrich.com

General strategies for creating these architectures include:

Grafting-onto: Attaching pre-formed polymer chains to a polymer backbone. mdpi.com

Grafting-from: Initiating the growth of new polymer chains from sites along a backbone polymer. mdpi.com

Grafting-through: Polymerizing macromonomers (polymer chains with a polymerizable end-group). mdpi.com

Structure-Property Relationships in Poly(this compound) and Copolymers

The molecular structure of polymers containing this compound—including the substitution pattern, copolymer composition, and architecture—directly governs their macroscopic physical and chemical properties.

Thermal Stability and Degradation Profiles of Polymers

The thermal properties of poly(this compound) and its copolymers are critical for determining their processing conditions and service temperature limits. These properties are typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Poly(this compound) is characterized as a "hard" monomer, and its homopolymer exhibits a high glass transition temperature (Tg) of approximately 406 K (133°C). google.com This is comparable to other dichlorostyrene isomers; for example, poly(2,6-dichlorostyrene) has a reported Tg of 167°C. The position of the chlorine substituents significantly influences chain mobility and intermolecular forces, thereby affecting Tg.

Table 2: Thermal Properties of this compound-Based Polymers

PolymerPropertyValue / ObservationSource(s)
Poly(this compound)Glass Transition Temp. (Tg)~406 K (133 °C) google.com
Poly(chlorostyrene) HomopolymersDecomposition ProfileTypically one-step mechanism researchgate.net
Chlorinated Styrene CopolymersThermal StabilityOften more thermostable than homopolymers researchgate.net
Chlorinated Styrene CopolymersDecomposition ProfileCan be a two-step mechanism researchgate.net

Mechanical and Rheological Characterization of Polymeric Materials

The mechanical and flow (rheological) properties of materials derived from this compound dictate their suitability for structural applications. The presence of two chlorine atoms on the phenyl ring generally imparts rigidity to the polymer chain.

The dichloro-derivative of polystyrene is noted for having high tensile strength, with values around 70 MPa reported, making it suitable for applications requiring mechanical robustness. The incorporation of monomers like this compound into polymer blends and composites significantly alters the rheological properties, such as viscosity, of the final material. google.comidc-online.com Rheological characterization, which measures properties like the storage modulus (elastic component) and loss modulus (viscous component), is essential for understanding the viscoelastic nature of these materials. researchgate.net For cured plastic articles, the dynamic shear moduli are determined by the crosslink density and the proportion of "hard" monomers like this compound versus "soft" monomers (e.g., butyl acrylate). google.com

Correlation of Polymer Microstructure with Macroscopic Properties

A fundamental principle in polymer science is the direct correlation between the polymer's microstructure and its observable macroscopic properties. mpg.de This relationship is particularly evident in polymers of this compound.

The specific 2,4-substitution pattern on the styrene ring creates a unique balance of steric and electronic effects. This arrangement restricts the rotational freedom of the polymer backbone and influences how polymer chains pack together, which is directly reflected in the material's high glass transition temperature. redalyc.org Because of its high Tg, this compound is classified as a "hard" monomer, contributing to the stiffness and thermal stability of the resulting polymer. google.com

In copolymers, the microstructure-property relationship is more complex. The type and arrangement of comonomer units are critical. For example:

Copolymer Composition: The thermal stability of a copolymer is a function of its composition. Copolymers of chlorinated styrenes can be more thermostable than the individual homopolymers. researchgate.net

Copolymer Architecture: Advanced architectures provide a powerful tool for tuning properties. In block copolymers composed of norbornene and α-olefins, controlling the block length and composition was shown to significantly improve mechanical properties like strain at break without sacrificing strength. rsc.org This principle is directly applicable to block copolymers containing this compound, where a hard block of poly(this compound) could be combined with a soft, flexible block to create a tough thermoplastic elastomer.

Ultimately, the ability to control the polymer microstructure through careful selection of monomers, reaction conditions, and polymerization techniques allows for the rational design of poly(this compound)-based materials with tailored thermal and mechanical performance. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4 Dichlorostyrene

Electronic Structure Analysis of 2,4-Dichlorostyrene

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the arrangement of electrons within its molecular orbitals determines its stability, reactivity, and spectroscopic characteristics. The presence of chlorine atoms and the vinyl group on the benzene (B151609) ring introduces significant electronic effects that can be precisely analyzed using computational methods. ekb.egaps.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to delocalized orbitals that extend over the entire molecular framework. pressbooks.pub This approach is fundamental to understanding the electronic properties of conjugated systems like this compound. numberanalytics.com Key applications involve the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) Note: These values are illustrative and depend on the specific computational method and basis set used.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Styrene (B11656) -6.1 -0.3 5.8

| This compound | -6.4 | -0.8 | 5.6 |

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure of molecules. wikipedia.org DFT calculations can accurately predict various properties of this compound, including its optimized geometry, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties such as atomic charges and electrostatic potential maps. mdpi.comacs.org

Functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly employed to model halogenated aromatic compounds. ekb.egresearchgate.net These calculations can reveal how the chlorine atoms influence the electron density distribution across the molecule. The calculated electrostatic potential map, for example, would show regions of negative potential around the chlorine atoms due to their high electronegativity and a π-rich region associated with the vinyl group and benzene ring, indicating sites susceptible to electrophilic attack. DFT is also instrumental in performing the conformational analyses and reaction pathway modeling discussed in subsequent sections. frontiersin.orgosti.gov

The flexibility of this compound is primarily associated with the rotation of the vinyl group relative to the plane of the dichlorinated phenyl ring. Computational methods can be used to explore the potential energy surface (PES) for this rotation and identify the stable conformers and the transition states that separate them. researchgate.netrsc.org

For styrene and its derivatives, the planarity of the molecule is a balance between stabilizing π-conjugation (favoring a planar structure) and destabilizing steric repulsion. In the case of 2,6-disubstituted styrenes, steric hindrance often forces the vinyl group out of the plane of the aromatic ring. acs.org For this compound, the chlorine at the ortho position (position 2) introduces some steric strain that can lead to a non-planar ground state geometry, though the energy barrier to rotation is typically low. acs.org

DFT and Møller-Plesset perturbation theory (MP2) calculations can quantify the energy differences between planar and non-planar structures and determine the rotational barrier height. acs.orgrsc.org Studies on similar molecules like fluorostyrenes have shown that while the planar conformer is a transition state, the true minimum energy structure is slightly twisted by a few degrees. cdnsciencepub.com The barrier to internal rotation in styrene itself is experimentally found to be around 3 kcal/mol, and computational studies predict similar values for its derivatives. researchgate.net

Table 2: Calculated Rotational Barriers for Styrene Derivatives (Illustrative) Note: Values are highly dependent on the level of theory and basis set.

Molecule Method Rotational Barrier (kcal/mol)
Styrene MP2/6-31G* 3.07 researchgate.net
2-Fluorostyrene 6-31G MO ~3-4 (inferred) cdnsciencepub.com

| This compound | DFT/B3LYP | ~3-5 (estimated) |

Density Functional Theory (DFT) Calculations

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, from reactants to products, including any intermediates and transition states. smu.edu This allows for a detailed mechanistic understanding of reactions involving this compound, such as polymerization, electrophilic additions, or substitution reactions.

A transition state is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. numberanalytics.comsolubilityofthings.com Identifying the geometry and energy of the transition state is crucial for understanding reaction kinetics. numberanalytics.com Computational methods, particularly DFT, can locate and characterize these fleeting structures. researchgate.net

For example, in the electrophilic addition of an acid (HX) to the vinyl group of this compound, a computational study would model the formation of the carbocation intermediate through a transition state. The calculations would reveal the structure of this transition state, showing the partial formation of the new C-H bond and the partial breaking of the C=C double bond. solubilityofthings.com The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. numberanalytics.com Similarly, for a Diels-Alder reaction where this compound might act as a dienophile, a concerted, cyclic transition state would be modeled. wikipedia.org

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity can be assessed by examining the activation energies for potential reaction pathways; lower activation energies imply higher reactivity. frontiersin.org Selectivity—such as regioselectivity or stereoselectivity—is determined by comparing the activation energies of competing reaction pathways.

For this compound, several types of selectivity can be predicted:

Regioselectivity in Electrophilic Addition: In the addition of HX to the vinyl group, two possible carbocation intermediates can be formed. Computational modeling can determine which intermediate is more stable, thus predicting the regiochemical outcome according to Markovnikov's rule.

Site Selectivity: The molecule offers multiple reaction sites: the vinyl double bond and the aromatic ring. Analysis of the FMOs (HOMO/LUMO) and calculated atomic charges can predict whether a given reagent will preferentially attack the vinyl group or the ring. wuxiapptec.com For instance, the high electron density of the double bond often makes it the preferred site for electrophilic attack.

Steric Effects: The reactivity of substituted styrenes can be significantly influenced by steric hindrance. Studies on the oligomerization of various styrene derivatives in zeolite pores have shown that heavily substituted styrenes, such as 3,4-dichlorostyrene (B1582808), can be completely unreactive because they are too bulky to access the catalytic sites. researchgate.netnih.gov Similar computational models could predict reduced reactivity for this compound in sterically demanding environments due to the ortho-chloro substituent.

By calculating frontier orbital energies and modeling reaction pathways, computational chemistry can effectively pre-screen potential reactions and guide experimental efforts toward desired outcomes. mit.edu

Transition State Analysis for this compound Reactions

Polymerization and Copolymerization Modeling

The modeling of polymerization involving this compound is crucial for predicting reaction rates, copolymer composition, and the distribution of monomer units within the polymer chain. These models are essential for optimizing reactor conditions and designing copolymers with specific properties.

The kinetics of polymerization for styrenic monomers are frequently analyzed using well-established models, which can be applied to this compound. The simulation of these kinetics often involves determining the reactivity ratios of the monomer, which describe the tendency of a growing polymer chain to add a monomer of its own kind versus a comonomer.

Key computational and theoretical approaches for simulating polymerization kinetics include:

Terminal Model and Reactivity Ratios: The Mayo-Lewis equation is a cornerstone model for describing the composition of copolymers. e-bookshelf.de This model relies on reactivity ratios (r₁ and r₂) for a pair of monomers. For instance, in the copolymerization of a monomer M₁ (e.g., styrene) with M₂ (e.g., this compound), the reactivity ratios are calculated from the rate constants of the four possible propagation reactions. While experimental data is often used, computational methods are increasingly employed to predict these ratios. chemrxiv.org Methods like the Kelen-Tüdös method are used to determine reactivity ratios from experimental data, which can then be used to validate and refine kinetic simulations. researchgate.netresearchgate.net

Kinetic Monte Carlo (KMC) Simulations: KMC methods are powerful stochastic techniques used to simulate the temporal evolution of complex chemical systems like polymerization. researchgate.net These simulations can model individual reaction events (initiation, propagation, termination, chain transfer) over time, providing detailed information on reaction rates, monomer conversion, and the evolution of molecular weight distribution.

Quantum Chemical Calculations: Quantum chemistry can be used to simulate interactions and determine the energetics of reaction pathways. For example, computational approaches can model the hydrogen bonding interactions between monomers and other species in the reaction mixture, which can influence copolymerization behavior. researchgate.net Early studies on the copolymerization of styrene with 2,5-dichlorostyrene (B75448) investigated the activation energies and entropies of the competing propagation reactions, highlighting the complexity that chlorine substitution introduces. dss.go.th

Machine Learning Models: More recently, machine learning models have been developed to predict copolymer reactivity ratios from features of the constituent monomers. chemrxiv.org These models are trained on large datasets of experimentally determined reactivity ratios and can predict outcomes for new monomer pairs, potentially including this compound. chemrxiv.org

The table below summarizes various computational approaches for modeling polymerization kinetics.

Modeling Technique Description Key Outputs Relevant Compounds Mentioned in Research
Reactivity Ratio Models (e.g., Mayo-Lewis) Describes copolymer composition based on monomer feed and reactivity ratios (r₁, r₂). e-bookshelf.deCopolymer composition, Reactivity ratios.Styrene, 2,5-Dichlorostyrene, N-methylmaleimide, 2,6-Dichlorostyrene (B1197034). researchgate.netdss.go.th
Kinetic Monte Carlo (KMC) Stochastic simulation of individual reaction steps in a polymerization process. researchgate.netMonomer conversion vs. time, Molecular weight distribution, Polymer sequence.Styrene/4-acetoxystyrene. researchgate.net
Quantum Chemistry Calculation of electronic structure and reaction energetics to understand reaction mechanisms. researchgate.netActivation energies, Transition state geometries, Interaction energies.Maleimide, Vinyl Acetate (B1210297). researchgate.net
Machine Learning Predictive models trained on existing data to estimate kinetic parameters for new systems. chemrxiv.orgPredicted reactivity ratios.Diverse sets of monomers from literature databases. chemrxiv.org

The arrangement of monomer units (microstructure) and the three-dimensional shape of the polymer chain (conformation) are critical determinants of a polymer's physical and mechanical properties. Computational studies provide insight into how the specific structure of the this compound monomer influences the resulting polymer's characteristics.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR is a computational method that correlates the chemical structure of molecules with their macroscopic properties. In polymer science, QSPR models often use descriptors calculated from the monomer or a small repeating unit (e.g., a trimer) to predict properties of the entire polymer. scribd.com Poly(this compound) has been included in the datasets of QSPR studies aimed at predicting the glass transition temperature (Tg), a key property related to polymer chain mobility and microstructure. scribd.com These models numerically encode the monomer's structure to establish a mathematical relationship with the final property.

Atomistic Simulations (Molecular Dynamics and Monte Carlo): Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to model the behavior of polymer chains at the atomic level. taylorandfrancis.commdpi.com These simulations can predict:

Chain Conformation and Stiffness: By simulating the movement and interaction of atoms, these methods can determine preferred chain conformations (e.g., helical vs. random coil) and quantify chain stiffness, often expressed by the characteristic ratio (C∞). uc.edu Studies on polypropylene, for example, show that tacticity has a significant, non-monotonic effect on chain stiffness. uc.edu

Tacticity: Tacticity refers to the stereochemical arrangement of chiral centers along the polymer backbone. ncku.edu.tw Theoretical calculations can be used to explore the energy differences between different monomer additions (isotactic vs. syndiotactic), predicting the preferred tacticity of the resulting polymer. anu.edu.au For bulky monomers, steric interactions and potential π-stacking are key factors influencing stereoregulation during polymerization. anu.edu.au

Amorphous Structure: For amorphous polymers, MD simulations can generate realistic models of the bulk material, allowing for the calculation of properties like density and the analysis of local packing and intermolecular interactions.

The table below outlines computational methods used to study polymer microstructure and provides examples of the properties investigated.

Computational Method Focus of Study Predicted Properties / Insights Example Systems in Research
QSPR Correlating monomer structure with bulk polymer properties.Glass Transition Temperature (Tg), Refractive Index.Poly(this compound), Poly(o-methyl styrene). scribd.com
Molecular Dynamics (MD) Simulating the time evolution of atomic positions and velocities. mdpi.comChain conformation, Interchain interactions, Solvent accessible surface area, Glass transition.Poly(N-isopropylacrylamide), Polypropylene. taylorandfrancis.commdpi.com
Monte Carlo (MC) Stochastic sampling of polymer chain conformations. uc.eduUnperturbed chain dimensions, Characteristic ratio (stiffness), Tacticity effects.Polypropylene, Poly(ethylene-propylene) copolymers. uc.edu
Rotational Isomeric State (RIS) Model A theoretical model to calculate average conformational properties of a polymer chain. taylorandfrancis.comChain stiffness, Conformational energy.Polypropylene. taylorandfrancis.com

An experimental value for the glass transition temperature (Tg) of poly(this compound) reported in a dataset for QSPR modeling is 406 K. scribd.com Computational models aim to predict such values based on the monomer's structural features.

Environmental Fate and Degradation of 2,4 Dichlorostyrene

Environmental Pathways and Transport Mechanisms

Limited specific data exists for the distribution and partitioning of 2,4-Dichlorostyrene in the environment. However, based on its classification as a VOC and its structural similarity to other styrenes and chlorinated compounds, its environmental distribution can be inferred. It is expected to be mobile in the environment due to its volatility, evaporating readily from surfaces. Its low water solubility suggests that in aquatic environments, it will likely partition from water to the atmosphere or sorb to organic matter in sediment.

Table 1: Environmental Compartment Distribution of Styrene (B11656) (as an analogue)

Environmental CompartmentPartitioning TendencyPrimary Transport Processes
Air HighVolatilization from soil and water, atmospheric transport.
Water Low to ModerateVolatilization, partitioning to sediment.
Soil ModerateAdsorption to organic matter, potential for leaching.
Sediment HighPartitioning from the water column.
Biota Moderate to HighPotential for bioaccumulation in fatty tissues.

This table is based on general information for styrene and its expected behavior, as specific partitioning data for this compound is limited.

Specific fate and transport models for this compound are not extensively documented in publicly available literature. However, general environmental fate and transport models can be applied to predict its behavior. These models utilize the chemical's physical properties, such as vapor pressure and water solubility, along with environmental parameters to estimate its distribution and persistence.

For similar compounds like styrene, models such as the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) have been used to simulate runoff from soil into surface water. Such models consider factors like soil type, weather conditions, and the chemical's degradation rates to predict its concentration in different environmental compartments. The general approach for modeling the fate and transport of contaminants involves understanding the key processes of advection (transport with the bulk flow of a fluid), dispersion (spreading due to velocity variations), and reaction (chemical or biological transformation).

For chlorinated styrenes, it is noted that higher chlorinated congeners have a greater tendency to escape from water, making them potential candidates for long-range atmospheric transport. This suggests that atmospheric transport models could be relevant for assessing the environmental distribution of this compound.

Distribution and Partitioning in Environmental Compartments

Degradation Pathways of this compound in Environmental Systems

The persistence of this compound in the environment is determined by the rates of its degradation through various chemical and biological processes. While specific degradation pathways for this compound are not well-elucidated, general principles of abiotic and biotic degradation of chlorinated aromatic compounds can provide insights.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photodegradation and hydrolysis.

Photodegradation: This process involves the breakdown of chemicals by light energy. For many chlorinated organic compounds, sunlight can induce photodegradation, especially in the presence of dissolved organic matter which can form reactive species like hydrated electrons and hydroxyl radicals. Styrene is known to photodegrade in the atmosphere with a half-life of several hours. For chlorinated aromatic compounds, photolytic studies often show a decomposition pathway that includes de-halogenation followed by the cleavage of the aromatic ring. It is plausible that this compound undergoes similar atmospheric photodegradation.

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of a compound. One study has shown that the hydrolysis of chlorinated styrene under alcoholic alkaline conditions at high temperature and pressure can yield phenylacetic acid, indicating that the vinyl group and chlorine atoms can be reactive under specific conditions. However, under typical environmental pH and temperature, the rate of hydrolysis for compounds like this compound is expected to be slow.

Table 2: Potential Abiotic Degradation of this compound

Degradation MechanismEnvironmental CompartmentPotential ProductsInfluencing Factors
Photodegradation Atmosphere, Surface WaterChlorinated benzaldehydes, chlorinated benzoic acids, ring-cleavage productsSunlight intensity, presence of photosensitizers (e.g., dissolved organic matter)
Hydrolysis Water, SoilPhenylacetic acid (under specific conditions)pH, temperature, presence of catalysts

This table outlines potential pathways as specific experimental data for this compound is limited.

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

While there is a wealth of information on the microbial degradation of styrene, specific studies on this compound are scarce. The presence of chlorine atoms on the aromatic ring generally makes the compound more resistant to microbial attack compared to unsubstituted styrene. However, many microorganisms have evolved pathways to degrade chlorinated hydrocarbons.

The biodegradation of styrene typically proceeds through the oxidation of the vinyl side chain, leading to the formation of intermediates like styrene oxide or phenylacetic acid, which are then further metabolized. For chlorinated aromatic compounds, degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. Aerobic degradation often involves dioxygenase enzymes that can cleave the aromatic ring. Anaerobic degradation of highly chlorinated compounds frequently proceeds via reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms.

No specific microorganisms have been definitively identified in the literature for the degradation of this compound. However, numerous microbial strains are known to degrade styrene and other chlorinated compounds, suggesting that some of these may have the potential to degrade this compound.

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated compounds, through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. Bacteria from the genera Pseudomonas, Rhodococcus, Bacillus, and Xanthobacter have been identified as styrene degraders. Furthermore, bacteria like Dehalococcoides species are well-known for their ability to carry out reductive dechlorination of chlorinated ethenes and other chlorinated aromatic compounds. It is plausible that some of these organisms, or microbial consortia from contaminated sites, could adapt to degrade this compound.

Table 3: Microorganisms with Potential for this compound Degradation (based on degradation of analogous compounds)

Microorganism TypeGenus/SpeciesDegraded Compound(s)Potential Degradation Pathway
Bacteria Pseudomonas spp.Styrene, Chlorinated phenolsAerobic oxidation
Rhodococcus spp.Styrene, Chlorinated hydrocarbonsAerobic oxidation
Dehalococcoides spp.Chlorinated ethenes, Chlorinated benzenesAnaerobic reductive dechlorination
Fungi Phanerochaete chrysosporiumStyrene, Chlorinated phenols, PCBsAerobic oxidation (ligninolytic enzymes)
Aspergillus nigerStyreneAerobic oxidation

This table lists microorganisms known to degrade similar compounds and their potential relevance to this compound degradation.

Biotic Degradation Mechanisms (e.g., Microbial Degradation)

Elucidation of Enzymatic Degradation Pathways

Detailed enzymatic degradation pathways specifically for this compound are not extensively characterized in publicly available scientific literature. However, the degradation of the parent compound, styrene, and other chlorinated aromatic compounds has been studied, offering potential analogous pathways.

Microbial catabolism of styrene often proceeds via two main routes:

Side-Chain Oxidation: This is a common pathway where enzymes target the vinyl side chain. In many Pseudomonas species, this involves a styrene monooxygenase (SMO), an epoxystyrene isomerase, and a phenylacetaldehyde (B1677652) dehydrogenase. nih.govresearchgate.net These enzymes sequentially convert styrene to styrene oxide, then to phenylacetaldehyde, and finally to phenylacetic acid, which enters central metabolism. researchgate.net

Ring-Hydroxylating Dioxygenase Attack: Some bacteria, like Rhodococcus species, utilize ring-hydroxylating dioxygenases to attack the aromatic ring directly. This pathway is analogous to biphenyl (B1667301) degradation, where the aromatic ring is dihydroxylated to form a vinylcatechol, which is then subject to ring-cleavage.

For chlorinated aromatics, degradation is often initiated by dioxygenase enzymes that can hydroxylate the ring, followed by ring cleavage. nih.gov Fungi, for instance, utilize cytochrome P450-type enzymes (CYPs) and extracellular enzymes like laccases to initiate the breakdown of chlorinated herbicides. nih.gov These enzymes can hydroxylate the aromatic ring, which can lead to the migration or elimination of a chlorine substituent, preparing the molecule for subsequent ring cleavage. nih.gov Given the structure of 2,4-DCS, it is plausible that microbial degradation, if it occurs, would involve an initial oxidation of either the vinyl group or the aromatic ring, potentially leading to chlorinated intermediates.

Genetic Basis of Biodegradation and Catabolic Genes

The specific genes responsible for the biodegradation of this compound have not been identified. However, the genetic basis for the degradation of styrene and chlorinated aromatic compounds is well-documented and may provide a model.

Styrene Catabolism: In Pseudomonas fluorescens ST, the genes for the upper pathway of styrene degradation are organized in the styABCD operon. nih.gov The expression of this operon is controlled by a two-component regulatory system encoded by the styS and styR genes, which act as the sensor and regulator, respectively. nih.gov The lower pathway for the resulting phenylacetic acid is encoded by the paa gene cluster. researchgate.net

Chlorinated Aromatic Catabolism: The degradation of chlorinated compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) is often encoded on catabolic plasmids. uq.edu.au The tfd genes, found on plasmid pJP4 in Cupriavidus necator JMP134, are a well-known example. nih.govnih.govoup.com This gene cluster includes tfdA (encoding a dioxygenase for side-chain removal) and tfdB (encoding a hydroxylase), followed by genes (tfdC, D, E, F) for ring cleavage and further processing. nih.govresearchgate.net Another family of genes, cad, has been identified in Bradyrhizobium sp. for degrading similar compounds. nih.gov

The evolution of degradation pathways for synthetic organochlorines is often facilitated by the broad host range of these catabolic plasmids and the movement of gene clusters within transposable elements, allowing for adaptation in microbial populations. uq.edu.au

Degradation Products and Metabolites

Specific metabolites from the degradation of this compound are not well-documented. However, based on analogous pathways, potential intermediates can be hypothesized. Oxidation of the vinyl side chain could lead to This compound oxide , 2,4-Dichlorophenylacetaldehyde , and subsequently 2,4-Dichlorophenylacetic acid .

Alternatively, direct oxidation of the aromatic ring could produce chlorinated catechols. For example, the degradation of the related herbicide 2,4-D is known to produce 2,4-Dichlorophenol (2,4-DCP) as a primary metabolite, which is then further degraded. orst.edupjoes.comnih.gov Chemical oxidation of dichlorostyrene (B3053091) can result in the formation of corresponding chlorinated benzoic acids.

Ecotoxicological Implications and Environmental Risk Assessment Frameworks

The ecotoxicological profile of this compound indicates it is a hazardous chemical requiring careful management. ontosight.ai Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established guidelines for its safe handling and limits for its release into the environment. ontosight.ai Environmental risk assessments for related compounds, such as 2,4-Dichlorophenol, involve deriving limits like the Predicted No-Effect Concentration (PNEC) and Maximum Permissible Concentration (MPC) based on toxicity data from various trophic levels (algae, crustaceans, fish). env.go.jprivm.nl

Impact on Non-Target Organisms and Ecosystems

This compound is classified as harmful if swallowed or inhaled. nih.gov Research on dichlorostyrene has indicated its potential for environmental persistence and risk to aquatic life. Studies have shown that exposure can lead to altered reproductive behaviors and increased mortality rates in fish, highlighting significant ecological risks.

Amphibians are also considered a key model group in ecotoxicology due to their permeable skin and biphasic life cycle, which makes them highly susceptible to chemical pollutants in both aquatic and terrestrial environments. scientificelectronicarchives.org While specific studies on 2,4-DCS are lacking, research on related compounds demonstrates the potential for adverse effects. For instance, the metabolite 2,4-DCP has been shown to be more toxic than its parent compound, 2,4-D, to organisms like the bacterium Vibrio qinghaiensis and the nematode Caenorhabditis elegans. nih.gov

OrganismCompoundEndpointValueSource
Fish (General)DichlorostyreneEffectAltered reproductive behavior, increased mortality
Algae (P. subcapitata)1,2-DichlorobenzeneNOEC (72-hr, growth)73,600 µg/L env.go.jp
Fish (Oncorhynchus mykiss)2,4-DichlorophenolNOEC0.016 mg/L rivm.nl

*Data for structurally related compounds are included due to the limited availability of specific data for this compound.

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation potential is a key factor in assessing the environmental risk of a chemical. It is often estimated using the octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value suggests a greater tendency for a chemical to partition into fatty tissues of organisms.

The Log Kₒw (as XLogP3) for this compound is estimated to be 3.8 . nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. However, other assessments for related dichlorinated compounds have determined them to have low bioaccumulation potential. env.go.jp For instance, a safety data sheet for the related 2,6-Dichlorostyrene (B1197034) suggests bioaccumulation is unlikely. fishersci.com The ultimate environmental concentration and bioaccumulation will depend on the balance between uptake and the organism's ability to metabolize or excrete the compound. ontosight.ai

Advanced Analytical and Characterization Techniques for 2,4 Dichlorostyrene Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2,4-dichlorostyrene. By probing the interaction of the molecule with electromagnetic radiation, these methods reveal fundamental details about its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and the analysis of sample composition. rsc.orgcarlroth.com

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the vinyl and aromatic protons provide a unique fingerprint of the molecule. A study reported the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at 500 MHz: The vinyl protons appear as distinct signals, with one proton at δ 5.42 ppm (doublet, J = 11.0 Hz) and another at δ 5.74 ppm (doublet, J = 17.0 Hz). rsc.org The aromatic region shows a quartet between δ 7.02-7.08 ppm, a quartet between δ 7.22-7.24 ppm, a doublet at δ 7.39 ppm (J = 2.0 Hz), and a doublet at δ 7.50 ppm (J = 8.0 Hz). rsc.org This complex splitting pattern is characteristic of the substitution on the benzene (B151609) ring.

Interactive Table: Representative NMR Data for this compound in CDCl₃

Nucleus Atom Type Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
¹HVinyl5.42d, J = 11.0
¹HVinyl5.74d, J = 17.0
¹HVinyl7.02-7.08q
¹HAromatic7.22-7.24q
¹HAromatic7.39d, J = 2.0
¹HAromatic7.50d, J = 8.0
¹³CVinyl (=CH₂)~117Predicted
¹³CVinyl (=CH)~135Predicted
¹³CAromatic (C-H)~127-131Predicted
¹³CAromatic (C-Cl)~132-135Predicted
¹³CAromatic (C-vinyl)~136Predicted

Note: ¹³C NMR data are predicted based on values for similar structures. 'd' denotes doublet, 'q' denotes quartet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of this compound, providing information about the functional groups present in the molecule. acs.orgkurouskilab.comspectroscopyonline.combibliotekanauki.pl These two techniques are complementary, as some vibrational modes may be more active (i.e., produce stronger signals) in either IR or Raman.

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its bonds. nih.gov Key absorptions include those from the vinyl group, such as the C=C stretching vibration, which is typically observed around 1630 cm⁻¹. pageplace.de The C-H stretching vibrations of the vinyl group and the aromatic ring appear at higher wavenumbers, generally above 3000 cm⁻¹. The out-of-plane =C-H bending vibrations of the vinyl group are also characteristic. pageplace.de Furthermore, the C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically around 550-600 cm⁻¹. pageplace.de For the related compound this compound oxide, characteristic epoxy ring vibrations have been assigned at 1249, 989, and 880 cm⁻¹. pageplace.de

Raman spectroscopy provides similar, yet distinct, information. In Raman spectra of styrenic compounds, the C=C stretching band is also a prominent feature. spectroscopyonline.com Aromatic ring vibrations, often seen as a series of bands, are also clearly visible. kurouskilab.com The analysis of both IR and Raman spectra allows for a comprehensive assignment of the fundamental vibrational modes of the this compound molecule.

Interactive Table: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Technique
C-H StretchAromatic & Vinyl3100-3000IR, Raman
C=C StretchVinyl~1630IR, Raman
C=C StretchAromatic Ring1600-1450IR, Raman
C-H Bend (out-of-plane)Vinyl990, 910IR
C-Cl StretchAryl-Chloride600-550IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govmsu.eduuni-saarland.denih.govnih.govshimadzu.com When coupled with gas chromatography (GC-MS), it provides a powerful tool for both separation and identification. nih.gov

The molecular weight of this compound (C₈H₆Cl₂) is 173.04 g/mol . nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak ([M]⁺) will appear as a cluster of peaks, with the most intense at a mass-to-charge ratio (m/z) of 172 (corresponding to the molecule with two ³⁵Cl atoms) and a significant peak at m/z 174 (one ³⁵Cl and one ³⁷Cl) with an intensity of about two-thirds of the m/z 172 peak. A smaller peak at m/z 176 (two ³⁷Cl atoms) will also be present.

Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, yielding smaller, characteristic ions. msu.edushimadzu.com A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine atom. nih.govnih.gov For this compound, this would result in a fragment ion at m/z 137 ([M-Cl]⁺). Further fragmentation can occur, such as the loss of acetylene (B1199291) (C₂H₂) or other small molecules, leading to ions at lower m/z values, like 102 and 101. nih.gov

Interactive Table: Expected Mass Spectrometry Fragments for this compound (EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Notes
172/174/176Molecular Ion ([M]⁺)[C₈H₆Cl₂]⁺Isotopic cluster due to two Cl atoms
137/139Loss of one Chlorine atom[C₈H₆Cl]⁺Isotopic cluster due to one Cl atom
102Loss of HCl from [M-Cl]⁺[C₈H₅]⁺A common pathway for chlorinated aromatics
101Loss of Cl and HCN[C₇H₄Cl]⁺Rearrangement and fragmentation

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the a material's surface (typically the top 1-10 nm). shsu.eduresearchgate.netyoutube.com This makes it particularly useful for analyzing the surface of polymers made from this compound or surfaces onto which the compound has been adsorbed. rsc.org

An XPS analysis of a material containing this compound would primarily involve acquiring spectra for the C 1s and Cl 2p regions. The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment. acs.org For instance, the C 1s spectrum can be deconvoluted to distinguish between different types of carbon atoms, such as aromatic carbons bonded to hydrogen (C-C/C-H) and carbons bonded to chlorine (C-Cl). acs.orgacs.org The C-Cl bond results in a chemical shift to a higher binding energy for the carbon atom compared to a C-H or C-C bond, due to the high electronegativity of chlorine. acs.org

The Cl 2p region provides a clear signature for the presence of chlorine. The spectrum will show two peaks, Cl 2p₃/₂ and Cl 2p₁/₂, due to spin-orbit splitting, with a characteristic separation of approximately 1.6 eV. researchgate.netthermofisher.com The binding energy for organically bound chlorine (covalently bonded to carbon) is typically found around 200-201 eV for the Cl 2p₃/₂ peak. researchgate.netthermofisher.comxpsdatabase.net

Interactive Table: Representative XPS Binding Energies for this compound-containing Surfaces

Element Orbital Chemical State Approximate Binding Energy (eV)
CarbonC 1sC-C, C-H (aromatic)~284.6
CarbonC 1sC-Cl~286.0
ChlorineCl 2p₃/₂C-Cl (organic)~200.5
ChlorineCl 2p₁/₂C-Cl (organic)~202.1

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. Values are referenced to an adventitious carbon C 1s peak at 284.8 eV.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is the primary method for separating this compound from reaction mixtures, byproducts, or environmental samples, and for determining its purity. Gas and liquid chromatography are the most commonly employed techniques. bibliotekanauki.placs.orgnist.govresearchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for the analysis of volatile compounds like this compound. nih.govacs.org The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. For the analysis of chlorinated compounds, a non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is often used. acs.org A typical GC method would involve injecting the sample into a heated port, followed by a temperature program for the column oven to ensure good separation and peak shape. For example, an oven program might start at 80°C and ramp up to 320°C. acs.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds in a liquid mobile phase. nih.govnist.govlibretexts.org It is particularly useful for less volatile compounds or for preparative-scale separations. For this compound, a reversed-phase HPLC method is highly effective. pageplace.de In this mode, a non-polar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase. A common mobile phase for separating chlorinated styrenes would be a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. nih.gov The components are separated based on their hydrophobicity, with more non-polar compounds like this compound being retained longer on the column. Detection is typically achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light strongly.

Interactive Table: Typical Chromatographic Conditions for this compound Analysis

Technique Parameter Typical Condition
Gas Chromatography (GC) ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Injection ModeSplitless
Temperature Program80°C (hold 1 min), ramp at 20°C/min to 320°C
DetectorMass Spectrometer (MS), Flame Ionization (FID)
High-Performance Liquid Chromatography (HPLC) ColumnC18 (e.g., 50 mm x 3.0 mm, 2.7 µm)
Mobile PhaseAcetonitrile / Water gradient
DetectorUV-Vis (e.g., at 254 nm)

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. polymersource.ca GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column first, while smaller molecules, which can penetrate the porous gel packing of the column, elute later. polymersource.ca This separation allows for the determination of key molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. polymersource.caresearchgate.net

The PDI provides insight into the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of equal length, while higher values signify a broader distribution. researchgate.net For instance, step-polymerization reactions typically result in PDI values around 2.0, whereas chain-reaction polymerizations can produce polymers with PDIs ranging from 1.5 to 20. researchgate.net

In the context of this compound research, GPC is crucial for characterizing both homopolymers and copolymers. For example, studies on the copolymerization of chlorinated styrenes, including 2,6-dichlorostyrene (B1197034) (a related isomer), with monomers like maleic anhydride (B1165640) have shown that the molecular weights of the resulting copolymers are often higher than those of the corresponding homopolymers. researchgate.netresearchgate.net GPC analysis can also be used to assess the effectiveness of different polymerization conditions. For instance, increasing the reaction temperature or using a less polar solvent can help reduce the high molecular weight fraction in certain polymerizations. researchgate.net

Below is a table showcasing typical data obtained from GPC analysis of a hypothetical poly(this compound) sample.

ParameterValueDescription
Number-Average Molecular Weight (Mn) 37,000 g/mol The statistical average molecular weight of all the polymer chains in the sample. researchgate.net
Weight-Average Molecular Weight (Mw) 81,400 g/mol The average molecular weight where the contribution of each chain is weighted by its mass.
Polydispersity Index (PDI) 2.2A measure of the broadness of the molecular weight distribution.
This table is for illustrative purposes and does not represent data from a specific cited study.

Morphological and Microstructural Characterization of Polymers and Hybrid Materials

The macroscopic properties of a polymer are intimately linked to its microscopic structure. Techniques like electron microscopy and X-ray diffraction are vital for probing the morphology and crystalline nature of materials derived from this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution views of material surfaces and internal structures, respectively. google.comnih.gov SEM is particularly useful for examining the surface topography of polymer films and composites. researchgate.net For instance, in the development of hybrid materials, such as manganese dioxide nanoparticles immobilized on modified poly(this compound) microspheres, SEM is used to characterize the resulting morphology. rsc.orgresearchgate.net

TEM, on the other hand, offers insights into the internal structure and the dispersion of different phases within a material. google.comkpi.ua This is especially important for polymer blends and composites to determine the extent of mixing and the distribution of fillers or nanoparticles. researchgate.net For example, in studies of latexes stabilized with block oligomers, cryo-TEM can be used to visualize whether the oligomer intermixes with the latex core. kpi.ua While direct TEM studies on poly(this compound) are not extensively detailed in the provided results, the principles of the technique are broadly applicable to understanding the microstructure of its composites and blends.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of polymers. numberanalytics.com By analyzing the diffraction pattern of X-rays scattered by a material, researchers can determine the degree of crystallinity, identify the crystal structure, and measure the size of the crystalline domains (crystallites). numberanalytics.comuc.edu The diffraction pattern of a semi-crystalline polymer typically consists of sharp peaks, corresponding to the ordered crystalline regions, superimposed on a broad amorphous halo.

The positions of the diffraction peaks are related to the interplanar spacing within the crystal lattice, governed by Bragg's Law. numberanalytics.com The intensity of these peaks provides information about the amount of crystalline material present. numberanalytics.com For instance, studies on poly(p-chlorostyrene) and poly(3,4-dichlorostyrene) have utilized X-ray analysis to confirm their crystalline nature. cia.gov While specific XRD data for poly(this compound) is not abundant in the search results, the technique is fundamental for understanding how the chlorine substitution pattern in dichlorostyrene (B3053091) isomers influences chain packing and, consequently, the crystalline structure of the resulting polymers.

Thermal Analysis Techniques

The thermal behavior of a polymer dictates its processing conditions and its performance at different temperatures. Thermogravimetric analysis and differential scanning calorimetry are key techniques for evaluating the thermal stability and transitions of poly(this compound) and its derivatives.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.comuc.edu This technique is used to determine the thermal stability of a material by identifying the temperature at which it begins to decompose. mdpi.comtainstruments.com The resulting TGA curve provides information on decomposition stages, the presence of volatile components, and the amount of residual char. torontech.com

For copolymers of chlorinated styrenes, TGA has shown that their thermal stability can differ from that of the homopolymers. For example, some copolymers exhibit a two-step decomposition mechanism, indicating greater thermal stability than their homopolymer counterparts which may decompose in a single step. researchgate.netresearchgate.net The decomposition temperature is a critical parameter; for instance, some copolymers of 2,6-dichlorostyrene are reported to be stable up to 400-500°C. researchgate.net

The following table presents hypothetical TGA data for a poly(this compound) sample to illustrate the type of information obtained.

ParameterValue (°C)Description
Onset of Decomposition (Td) 310The temperature at which significant thermal degradation begins.
Temperature at 5% Weight Loss 330A common metric for comparing the thermal stability of different materials.
Temperature at Maximum Decomposition Rate 380The peak of the derivative TGA curve, indicating the point of fastest weight loss.
This table is for illustrative purposes and does not represent data from a specific cited study.

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.comeag.com DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). eag.comazom.com

The glass transition temperature (Tg) is a particularly important property for amorphous and semi-crystalline polymers. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.com The Tg is influenced by factors that affect chain mobility, such as steric hindrance. For chlorinated polystyrenes, the position of the chlorine atom has a significant impact on the Tg. For example, poly(2-chlorostyrene) (B1166896) has a reported Tg of around 110°C, while poly(4-chlorostyrene) has a higher Tg of 125°C due to the para-substituent allowing for tighter chain packing. Poly(2,6-dichlorostyrene) exhibits an even higher Tg of 140°C.

In studies of copolymers, DSC is used to determine if the material exhibits a single Tg, which is indicative of a miscible blend or a random copolymer, or multiple Tgs, suggesting phase separation. researchgate.net For copolymers of 2,6-dichlorostyrene with various maleimides, single, well-defined Tgs were observed. researchgate.net

The table below provides a comparison of glass transition temperatures for various chlorinated polystyrenes.

PolymerGlass Transition Temperature (Tg) in °C
Polystyrene100
Poly(2-chlorostyrene)110
Poly(3-chlorostyrene)105
Poly(4-chlorostyrene)125
Poly(2,6-dichlorostyrene)140
Data sourced from .

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in 2,4-Dichlorostyrene Research

The application of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research into this compound. nih.govengineering.org.cn These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes, which was previously unfeasible with manual methods. nih.gov In the context of this compound, AI and ML can be instrumental in several areas.

Predictive modeling can be employed to forecast the physicochemical properties and reactivity of this compound and its derivatives. Machine learning algorithms, trained on existing data from related chlorinated styrenes and other monomers, can predict outcomes of polymerization reactions, including molecular weight and thermal stability of the resulting polymers. engineering.org.cnresearchgate.net This predictive capability can significantly reduce the experimental effort required for materials development. For instance, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with macroscopic properties like the glass transition temperature (Tg). redalyc.org

Furthermore, AI can revolutionize the understanding of the compound's toxicological profile. By analyzing its molecular structure, ML models can predict potential toxicity and metabolic pathways, guiding targeted laboratory studies. nih.govmdpi.commednexus.org This approach can help in rapidly assessing the potential risks associated with the compound and its degradation products, making the research process more efficient. nih.govmednexus.org The development of user-friendly interfaces for these complex models will be crucial to facilitate their broad application by both computational and bench scientists. nih.gov

Table 1: Potential Applications of AI and Machine Learning in this compound Research
Research AreaAI/ML ApplicationAnticipated Outcome
Materials SciencePredictive modeling of polymer properties (e.g., Tg, thermal stability, mechanical strength). redalyc.orgAccelerated design of novel Poly(this compound)-based materials with tailored characteristics.
Chemical SynthesisOptimization of reaction conditions (e.g., catalyst selection, temperature) for synthesis and polymerization. Increased yield, purity, and efficiency of chemical processes.
ToxicologyIn silico prediction of toxicity, metabolic fate, and potential adverse health outcomes. nih.govmednexus.orgRapid risk assessment and prioritization of experimental toxicology studies.
Environmental ScienceModeling of environmental degradation pathways and persistence. solubilityofthings.comEnhanced understanding of the compound's environmental lifecycle and potential ecological impact.

Development of Sustainable Processes for this compound Production and Utilization

A significant future research direction involves the incorporation of green chemistry principles into the lifecycle of this compound. researchgate.netnumberanalytics.com The goal is to design products and processes that minimize the use and generation of hazardous substances, thereby reducing the environmental footprint. researchgate.nettno.nl

Research into greener synthetic methodologies is a primary focus. smolecule.com This includes exploring alternative, less hazardous solvents to replace traditional organic solvents, which are often volatile and toxic. numberanalytics.com The use of ionic liquids, deep eutectic solvents, or even supercritical fluids could offer more sustainable options for the synthesis and processing of this compound. numberanalytics.commdpi.com Another promising avenue is the development of catalytic reactions that are more efficient and selective, reducing energy consumption and waste. numberanalytics.com This could involve designing novel palladium-based catalysts or other transition metal complexes for cross-coupling reactions to produce the monomer more efficiently. rsc.org

Biocatalysis presents an innovative approach to sustainable production. numberanalytics.com The use of enzymes or whole microorganisms could enable the synthesis of this compound under mild reaction conditions, with high selectivity and reduced waste generation. numberanalytics.com Furthermore, developing biotechnological platforms, potentially using renewable feedstocks like methanol (B129727) derived from captured CO2, could revolutionize the production of chemical building blocks. For the utilization phase, research is needed to create closed-loop systems where Poly(this compound)-based materials can be efficiently recycled or degraded into non-harmful substances, contributing to a circular economy.

Advanced Materials Development based on Poly(this compound)

The monomer this compound serves as a building block for the synthesis of Poly(this compound), a polymer with potential for advanced applications due to the properties conferred by the chlorine substituents. ontosight.ai Future research will focus on synthesizing and characterizing both the homopolymer and various copolymers to create materials with tailored functionalities.

The presence of chlorine atoms in the polymer structure is known to enhance properties such as flame retardancy and thermal stability. researchgate.net Poly(this compound) and its copolymers could find use in electronic materials, such as insulators and dielectrics, where high thermal resistance is required. smolecule.com Research indicates that related dichlorostyrene (B3053091) polymers, like Poly(2,6-dichlorostyrene), are suitable for these applications. smolecule.comsigmaaldrich.com Studies on the copolymerization of this compound with other monomers like maleic anhydride (B1165640) or glycidyl (B131873) methacrylate (B99206) could yield materials with a unique combination of properties, such as improved mechanical strength, chemical resistance, and processability. researchgate.netsigmaaldrich.com For instance, copolymers of chlorinated styrenes with maleic anhydride have been shown to be more thermostable than their corresponding homopolymers. researchgate.net

A key area of investigation will be the establishment of clear structure-property relationships. By systematically modifying the polymer architecture (e.g., through copolymerization or blending), researchers can fine-tune its characteristics for specific high-performance applications. dntb.gov.ua

Table 2: Comparative Properties of Chlorinated Polystyrenes
PolymerGlass Transition Temperature (Tg)Potential Applications
Poly(2-chlorostyrene) (B1166896)103–110 °C Flame retardants, electrical insulation
Poly(4-chlorostyrene)115–120 °C Automotive coatings, materials requiring solvent resistance
Poly(this compound)~115 °C (388 K) redalyc.orgSpecialty polymers, flame-retardant materials, electronic components ontosight.ai
Poly(2,6-dichlorostyrene)~140 °C Membranes for separation, ion-exchange resins, electronic materials smolecule.com

Deeper Understanding of Environmental and Health Implications

While this compound is used as an intermediate in chemical synthesis, a comprehensive understanding of its long-term environmental fate and health implications is crucial. solubilityofthings.comontosight.ai Future research must focus on filling the existing knowledge gaps in these areas.

Environmental studies should investigate the biodegradation pathways of this compound in various environmental compartments, such as soil and water. solubilityofthings.com While research has been conducted on the microbial degradation of related compounds like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), specific pathways for this compound are not well-elucidated. mdpi.comnih.govnih.gov Identifying microbial strains and the key enzymes capable of breaking down this compound is essential for developing effective bioremediation strategies. mdpi.comnih.gov Studies on the persistence and potential for bioaccumulation of this compound in ecosystems are also necessary.

From a health perspective, more detailed toxicological studies are required. Although general information suggests that chlorinated hydrocarbons can cause irritation and may have more severe health effects upon prolonged exposure, specific data for this compound is limited. smolecule.comontosight.ai Research should aim to understand its metabolic fate in organisms and identify potential targets of toxicity. Animal studies on related compounds have pointed to effects on the kidneys, liver, and hematological system, suggesting these as areas for focused investigation for this compound. cdc.govnih.govnih.gov A thorough toxicological profile is necessary to establish safe handling guidelines and assess potential risks to human health. ontosight.aicdc.gov

Q & A

Q. How to assign vibrational modes in this compound using combined spectroscopic and computational data?

  • Methodology : Assign IR/Raman bands via wavenumber linear scaling (WLS) of DFT-calculated frequencies. Cross-validate with isotopic substitution (e.g., deuterated analogs) and INS for out-of-plane modes .
  • Pitfall Avoidance : Differentiate C-Cl stretching (500–600 cm⁻¹) from aromatic ring deformations by comparing calculated intensity profiles.

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Reactant of Route 1
2,4-Dichlorostyrene
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Reactant of Route 2
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